Enhanced Lipophilicity (LogP) vs. 2-Amino-5-fluoropyrimidine
The isopropyl substitution at the 2-amino position significantly increases lipophilicity compared to the unsubstituted 2-amino analog, 2-amino-5-fluoropyrimidine. This is a critical differentiation for membrane permeability and compound distribution .
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 1.436 |
| Comparator Or Baseline | 2-amino-5-fluoropyrimidine (CAS 1683-85-8): 0.0 [1] |
| Quantified Difference | ΔLogP = +1.436 |
| Conditions | XLogP3-AA computational prediction |
Why This Matters
This quantifiable increase in lipophilicity directly impacts the compound's ability to cross biological membranes, making it a more suitable intermediate or lead-like fragment for developing cell-permeable drug candidates compared to the less lipophilic analog.
- [1] PubChem. (2025). Compound Summary for CID 15209694, 2-Amino-5-fluoropyrimidine. National Center for Biotechnology Information. View Source
